

Diethyl Methyl Malonate: A Comprehensive Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl methyl malonate*

Cat. No.: *B8451518*

[Get Quote](#)

Introduction

Diethyl methyl malonate (DEMM), with the CAS number 609-08-5, is a diester of methylmalonic acid. It is a colorless, transparent liquid that serves as a crucial and versatile chemical intermediate in a wide array of organic syntheses. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, its utility extends to the flavor and fragrance industries. The reactivity of DEMM is centered around the acidic proton on the alpha-carbon, which is positioned between two electron-withdrawing carbonyl groups, enabling a variety of chemical transformations.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **diethyl methyl malonate** are fundamental for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of **Diethyl Methyl Malonate**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₄	
Molecular Weight	174.19 g/mol	
Appearance	Colorless, transparent liquid	
Boiling Point	199-201 °C at 760 mmHg	
Density	1.022 g/mL at 20 °C	
Refractive Index (n ²⁰ /D)	1.413	
Flash Point	82 °C (179.6 °F) - closed cup	
Solubility	Slightly soluble in water; soluble in alcohol and oils.	
CAS Number	609-08-5	

Table 2: Spectroscopic Data of **Diethyl Methyl Malonate**

Technique	Data	Reference
¹ H NMR (CDCl ₃)	δ 1.25 (t, 6H, -CH ₂ CH ₃), δ 1.35 (d, 3H, -CHCH ₃), δ 3.40 (q, 1H, -CHCH ₃), δ 4.19 (q, 4H, -CH ₂ CH ₃)	
IR (Neat)	Characteristic absorptions: ~2980 cm ⁻¹ (C-H stretch), ~1735 cm ⁻¹ (C=O ester stretch), ~1150 cm ⁻¹ (C-O stretch)	
Mass Spectrometry (GC-MS)	m/z fragments: 174 (M ⁺), 129, 101, 73, 29	

Synthesis of Diethyl Methyl Malonate

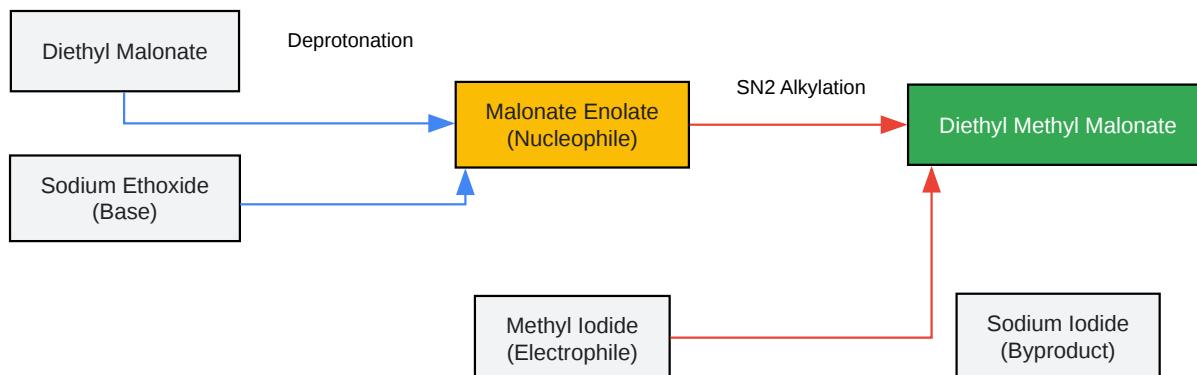
The most common and widely utilized method for synthesizing **diethyl methyl malonate** is the alkylation of diethyl malonate using a methylating agent. This reaction is a classic example of the malonic ester synthesis, where the acidic alpha-proton of diethyl malonate is removed by a base to form a nucleophilic enolate, which then reacts with an alkyl halide.

Experimental Protocol: Synthesis of **Diethyl Methyl Malonate**

This protocol is adapted from established procedures for the alkylation of diethyl malonate.

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- Methyl bromide or methyl iodide
- Glacial acetic acid
- Diethyl ether
- Calcium chloride
- Sodium hydroxide
- Hydrochloric acid


Equipment:

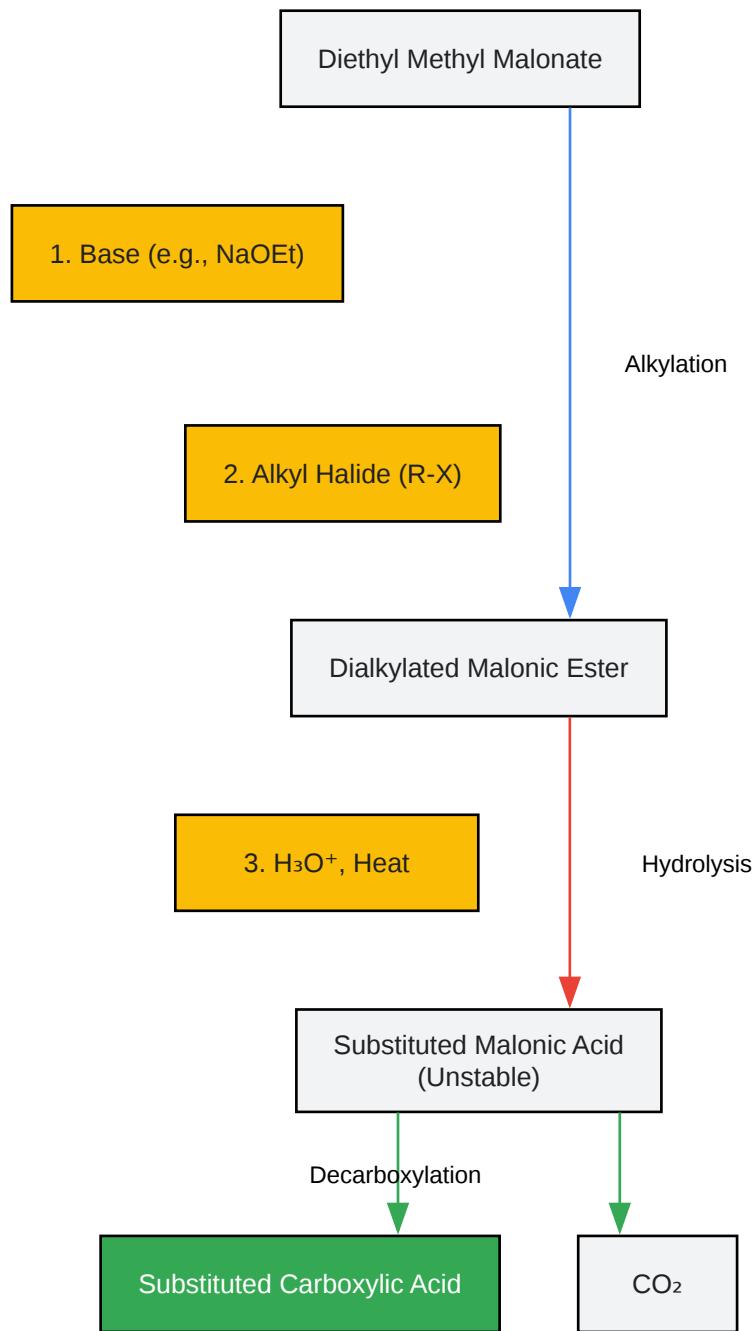
- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser with a calcium chloride tube
- Dropping funnel

- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, 46 g (2 gram atoms) of sodium, cut into small pieces, is added to 1 L of absolute ethyl alcohol.
- Formation of Malonate Enolate: Once all the sodium has dissolved to form sodium ethoxide, 320 g (2 moles) of diethyl malonate is added to the solution.
- Alkylation: 200 g (2.1 moles) of methyl bromide is bubbled into the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. Alternatively, methyl iodide can be used.
- Work-up: After the addition is complete, the reaction mixture is heated to reflux for an additional 30 minutes to ensure the reaction goes to completion. The mixture is then neutralized with glacial acetic acid and cooled.
- Isolation: The precipitated sodium bromide is removed by suction filtration and washed with cold alcohol. The majority of the alcohol from the filtrate is removed by distillation. The residue is then washed with a dilute hydrochloric acid solution and water. The organic layer is separated and extracted twice with ether.
- Purification: The combined ether extracts are dried over anhydrous calcium chloride. The ether is removed, and the crude **diethyl methyl malonate** is shaken with a cold, dilute solution of sodium hydroxide to remove any unreacted diethyl malonate. The ester is then washed with dilute acid, dried again with calcium chloride, and purified by vacuum distillation. The fraction boiling at 96°C/16 mmHg is collected. The expected yield is approximately 79-83%.

[Click to download full resolution via product page](#)


Synthesis of **Diethyl Methyl Malonate**.

Applications as a Chemical Intermediate

Diethyl methyl malonate is a versatile precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

1. Malonic Ester Synthesis for Substituted Carboxylic Acids

The malonic ester synthesis is a classic method for preparing substituted acetic acids. **Diethyl methyl malonate** can be further alkylated at the alpha-carbon, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a monosubstituted propionic acid. This pathway allows for the controlled synthesis of a wide range of carboxylic acids.

[Click to download full resolution via product page](#)

General workflow for Malonic Ester Synthesis.

2. Synthesis of Barbiturates

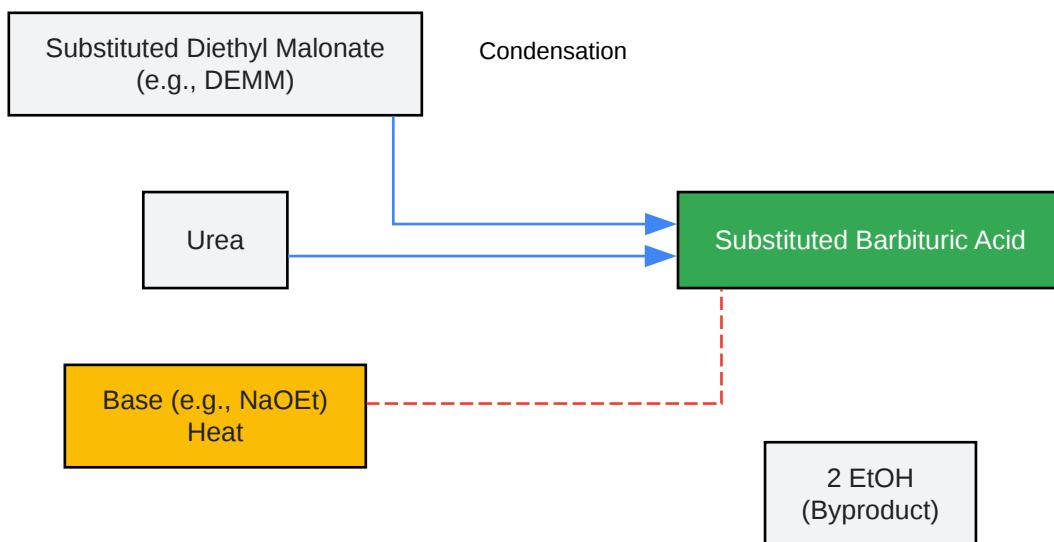
Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized through the condensation of a substituted malonic ester with urea. While **diethyl methyl malonate** itself would lead to a singly substituted barbiturate, it is a key starting

material for producing the necessary dialkylated malonic esters used in the synthesis of many common barbiturates. For instance, diethyl (1-methylbutyl)malonate is a key intermediate for synthesizing pentobarbital.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol describes the synthesis of the parent compound, barbituric acid, which illustrates the fundamental condensation reaction. Substituted barbiturates are synthesized by starting with appropriately substituted malonic esters. This procedure is adapted from established methods.

Materials:


- Sodium metal
- Absolute ethanol
- Diethyl malonate
- Urea (dry)
- Concentrated hydrochloric acid

Equipment:

- 2-L round-bottom flask
- Reflux condenser with a calcium chloride tube
- Heating mantle or oil bath
- Beaker
- Büchner funnel

Procedure:

- Preparation of Sodium Ethoxide: In a 2-L round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute alcohol.
- Addition of Reactants: To the sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate, followed by a solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (70°C) absolute alcohol.
- Condensation Reaction: Shake the mixture well and reflux it for seven hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.
- Work-up and Precipitation: After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid. Then, while stirring, acidify the solution with concentrated hydrochloric acid (approx. 45 mL) until it is acidic to litmus paper.
- Isolation and Purification: Filter the resulting clear solution and cool it in an ice bath overnight to crystallize the barbituric acid. Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for four hours. The expected yield is 46-50 g (72-78%).

[Click to download full resolution via product page](#)

Synthesis of Barbiturates.

3. Other Applications

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Diethyl methylmalonate serves as an intermediate in the synthesis of NSAIDs that possess a 2-arylpropionic acid structure, such as carprofen.
- Flavors and Fragrances: It is also employed in the flavor and fragrance industry, contributing to the creation of various scents and flavors.
- Erythromycin Fermentation: It has been used in studies to investigate its effect on erythromycin fermentation.

Safety and Handling

Diethyl methyl malonate is considered a combustible liquid and requires careful handling in a laboratory or industrial setting.

- Hazards: It is a combustible liquid. May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.
- Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat and sources of ignition.
- Incompatibilities: It is incompatible with acids, bases, oxidizing agents, and reducing agents.

Conclusion

Diethyl methyl malonate's unique chemical structure, characterized by an active methylene group flanked by two ester functionalities, makes it an exceptionally valuable and versatile intermediate in organic synthesis. Its central role in the malonic ester synthesis provides a reliable pathway for the creation of a diverse range of substituted carboxylic acids. This reactivity is harnessed extensively in the pharmaceutical industry for the synthesis of critical drug classes, including barbiturates and NSAIDs. The well-established synthetic routes to DEMM and its predictable reactivity ensure its continued importance for researchers, scientists,

and professionals in drug development and other chemical industries. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization.

- To cite this document: BenchChem. [Diethyl Methyl Malonate: A Comprehensive Technical Guide for Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8451518#diethyl-methyl-malonate-as-a-chemical-intermediate\]](https://www.benchchem.com/product/b8451518#diethyl-methyl-malonate-as-a-chemical-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com